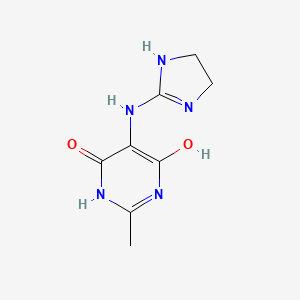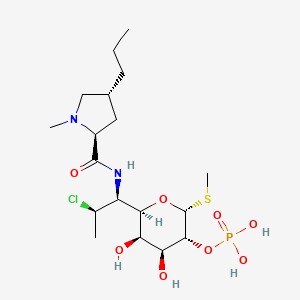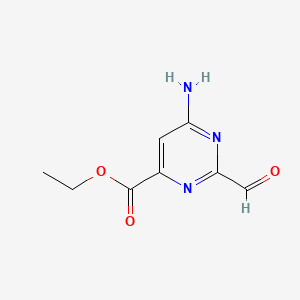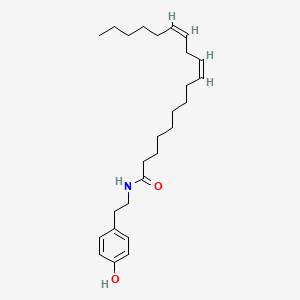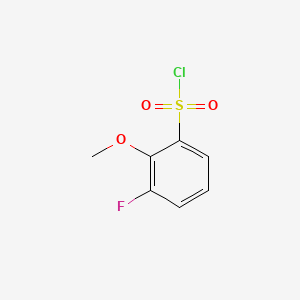![molecular formula C30H48O10 B586606 (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 208038-27-1](/img/structure/B586606.png)
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite of chenodeoxycholic acid. It is formed through the action of the enzyme UDP-glucuronosyltransferase isoform UGT1A3 . This compound is part of the bile acid family and plays a role in various biological processes.
Mechanism of Action
Target of Action
Chenodeoxycholic Acid 24-Acyl-β-D-Glucuronide (CDCA-24G) is a metabolite of Chenodeoxycholic Acid (CDCA) . The primary target of CDCA-24G is the UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . UGT1A3 is an enzyme that plays a crucial role in the metabolism of bile acids, which are important for digestion and absorption of dietary fats .
Mode of Action
CDCA-24G is formed from CDCA by the action of the UGT1A3 enzyme . This process involves the addition of a glucuronic acid component to CDCA, enhancing the compound’s solubility and altering its interaction with its targets .
Biochemical Pathways
The formation of CDCA-24G from CDCA is part of the larger bile acid metabolism pathway. Bile acids like CDCA are synthesized in the liver from cholesterol, and they are crucial for the emulsification and absorption of dietary fats . The conversion of CDCA to CDCA-24G by UGT1A3 is a key step in the elimination of bile acids, helping to maintain the balance of bile acids in the body .
Pharmacokinetics
CDCA is known to be well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . The formation of CDCA-24G by UGT1A3 is part of this metabolic process .
Biochemical Analysis
Biochemical Properties
Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide interacts with various enzymes and proteins in biochemical reactions. It is formed from CDCA by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This interaction involves the transfer of glucuronic acid from UGT to CDCA, resulting in the formation of Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide .
Cellular Effects
Its parent compound, CDCA, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it is formed from CDCA by the enzyme UGT1A3 . This suggests that it may interact with this enzyme and potentially others in the UGT family.
Temporal Effects in Laboratory Settings
It is known that it is stable for at least 4 years when stored at -20°C .
Metabolic Pathways
Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide is involved in the metabolic pathway of CDCA. It is formed from CDCA by the enzyme UGT1A3 . This suggests that it may play a role in the metabolism of bile acids.
Transport and Distribution
Its parent compound, CDCA, is well absorbed from the small intestine and taken up by the liver .
Subcellular Localization
Its parent compound, CDCA, is known to be secreted in bile , suggesting that Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide may also be found in this subcellular location.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is synthesized from chenodeoxycholic acid through a glucuronidation reaction. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase isoform UGT1A3 . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods
Industrial production of this compound involves enzymatic synthesis using recombinant UDP-glucuronosyltransferase isoform UGT1A3. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferase isoform UGT1A3.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the glucuronidation reaction is this compound itself. Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound .
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholic Acid: Another bile acid derivative with similar biological functions.
Taurochenodeoxycholic Acid: A taurine-conjugated form of chenodeoxycholic acid.
Uniqueness
This compound is unique due to its specific glucuronidation, which affects its solubility and interactions with enzymes. This modification can influence its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBLIAPAIPNJE-BWGRGVIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747313 | |
| Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208038-27-1 | |
| Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)](/img/new.no-structure.jpg)
